Dienestrol

Content Navigation

Estrogen receptor studies using DES or mixed isomers suffer from spiro-quinone artifacts and prolactin-driven tumor promotion, compromising reproducibility. E,E-Dienestrol (CAS 13029-44-2) provides a precise solution: • >400% ERβ affinity vs. estradiol, enabling sensitive competitive binding assays. • Stable ortho-quinone formation, essential for depurinating DNA adduct LC-MS/MS standards. • Only 4.5% prolactin induction vs. DES, suitable for in vivo ER agonism without tumorigenic effects. Supplied high-purity (≥98%), soluble in methanol/propylene glycol, with ambient shipping.

CAS Number

Product Name

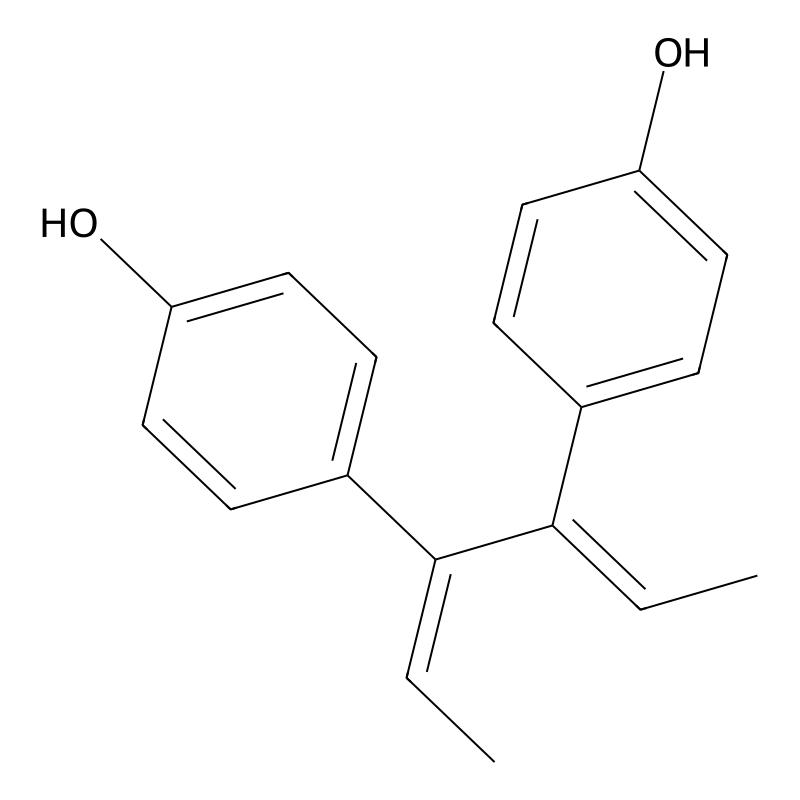

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

SOL IN FIXED OILS.

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

E,E-Dienestrol (CAS 13029-44-2) is a potent synthetic nonsteroidal estrogen and a defined stereoisomeric metabolite of diethylstilbestrol (DES). Characterized by its rigid diene core and dual phenolic rings, it serves as a critical benchmark compound in endocrine disruptor screening, receptor binding assays, and reproductive toxicology workflows. Unlike crude estrogenic mixtures or less defined stereoisomers, high-purity E,E-Dienestrol provides precise, reproducible interactions with estrogen receptors (ERα and ERβ) and predictable metabolic pathways. Its solubility in polar organic solvents, such as methanol and propylene glycol, combined with its stability under standard laboratory conditions, makes it a highly reliable reference material for quantitative in vitro and in vivo models requiring a stable, nonsteroidal ER agonist [1].

Substituting E,E-Dienestrol with its parent compound, diethylstilbestrol (DES), or unspecified isomeric mixtures (such as generic CAS 84-17-3) introduces critical confounding variables in experimental workflows. DES undergoes rapid oxidation to a spiro-quinone intermediate, which prevents the isolation of stable quinone-DNA adducts required in toxicology studies [1]. Furthermore, DES significantly elevates prolactin levels and exhibits aggressive tumorigenic promotive effects in vivo, whereas the pure E,E-Dienestrol isomer demonstrates a markedly distinct endocrine profile with heavily suppressed prolactin induction [2]. Relying on mixed Z/E isomers or generic DES analogs compromises assay reproducibility, alters receptor binding kinetics, and prevents the accurate quantification of specific metabolic biotransformation pathways, making the procurement of the pure E,E-isomer indispensable for rigorous mechanistic and toxicological standardization [3].

References

- [1] Saeed M, et al. 'Mechanism of metabolic activation and DNA adduct formation by the human carcinogen diethylstilbestrol.' Int J Cancer. 2009;125(9):2031-2038.

- [2] Inano H, et al. 'Promotive effects of diethylstilbestrol, its metabolite (Z,Z-dienestrol) and a stereoisomer of the metabolite (E,E-dienestrol) in tumorigenesis of rat mammary glands.' Carcinogenesis. 1993;14(10):2157-2163.

- [3] Kuiper GG, et al. 'Comparison of the ligand binding specificity and transcript tissue distribution of estrogen receptors alpha and beta.' Endocrinology. 1997;138(3):863-870.

Enhanced ER Binding Affinity

E,E-Dienestrol demonstrates exceptionally high binding affinity for estrogen receptors, significantly outperforming the natural baseline estrogen, estradiol. In competitive binding models, E,E-Dienestrol exhibits approximately 223% of the affinity of estradiol at ERα and 404% of the affinity at ERβ. This hyper-affinity makes it a highly sensitive positive control and calibration standard for ER-targeted high-throughput screening, ensuring robust signal-to-noise ratios in reporter assays where natural estrogens yield weaker baseline responses [1].

| Evidence Dimension | Estrogen Receptor (ER) Binding Affinity |

| Target Compound Data | 223% (ERα) and 404% (ERβ) relative affinity |

| Comparator Or Baseline | Estradiol (100% baseline affinity) |

| Quantified Difference | >2-fold higher affinity for ERα and >4-fold higher for ERβ |

| Conditions | In vitro ER competitive binding assays |

High-affinity binding allows researchers to use E,E-Dienestrol as a highly reliable, low-concentration positive control in endocrine disruptor screening.

Stable Quinone-DNA Adduct Synthesis

In toxicological workflows requiring the synthesis of standard depurinating DNA adducts, E,E-Dienestrol is a strictly required precursor compared to DES. When the catechol of DES (3'-OH-DES) is oxidized, it instantaneously forms a spiro-quinone, preventing the direct synthesis of standard quinone-DNA adducts. In contrast, the catechol of E,E-Dienestrol (3'-OH-E,E-DIES) undergoes quantitative conversion to a stable ortho-quinone (DIES-3',4'-Q) upon reaction with silver oxide. This stability allows for the successful, reproducible synthesis and isolation of depurinating adducts for mass spectrometry calibration [1].

| Evidence Dimension | Quinone Intermediate Stability |

| Target Compound Data | Quantitative conversion to stable ortho-quinone (DIES-3',4'-Q) |

| Comparator Or Baseline | Diethylstilbestrol (DES) (instantaneous spiro-quinone formation) |

| Quantified Difference | Complete stabilization of the ortho-quinone vs. 0% stable ortho-quinone for DES |

| Conditions | Oxidation with Ag2O in acetone for adduct synthesis |

E,E-Dienestrol is essential for laboratories synthesizing stable quinone-DNA adduct standards, as DES fails to yield the necessary intermediate.

Differential Prolactin Response In Vivo

While DES is notorious for its aggressive tumorigenic and prolactin-elevating effects, E,E-Dienestrol provides a highly differentiated in vivo profile. In radiation-initiated mammary tumorigenesis models, the implantation of E,E-Dienestrol pellets reduced serum prolactin levels to just 4.5% of those observed in DES-treated subjects. This dramatic reduction in prolactin secretion, coupled with a significantly lower incidence of tumor promotion, allows researchers to uncouple ER agonism from aggressive prolactin-driven tumorigenesis, providing a more controlled model for specific estrogenic pathways [1].

| Evidence Dimension | Serum Prolactin Concentration |

| Target Compound Data | 4.5% relative prolactin level |

| Comparator Or Baseline | Diethylstilbestrol (DES) treated baseline (100%) |

| Quantified Difference | 95.5% reduction in prolactin induction compared to DES |

| Conditions | In vivo pellet implantation in radiation-initiated models |

Procuring the E,E-isomer enables the study of potent ER agonism without the confounding aggressive prolactin-driven tumorigenic background of DES.

Cytochrome P450 Stability in Embryotoxicity

E,E-Dienestrol demonstrates higher metabolic stability in the presence of cytochrome P450-dependent oxidizing systems compared to natural steroidal estrogens. In cultured whole-embryo assays, the addition of a P450 oxidizing system resulted in marked, unpredictable increases in the embryotoxicity of estrone (E1) and estradiol (E2). Conversely, E,E-Dienestrol exhibited only minor increases in embryotoxicity under the exact same oxidative conditions. This resistance to rapid P450-mediated toxicological amplification ensures more predictable dose-response curves and higher reproducibility in developmental toxicity screens [1].

| Evidence Dimension | P450-Induced Embryotoxicity Amplification |

| Target Compound Data | Minor increase in embryotoxicity |

| Comparator Or Baseline | Estradiol (E2) and Estrone (E1) (marked increase in embryotoxicity) |

| Quantified Difference | Significantly lower biotransformational toxicity shift |

| Conditions | Cultured whole rat embryos with cytochrome P450-dependent oxidizing system |

Its stability against P450-induced toxicity spikes makes E,E-Dienestrol a more reliable and reproducible standard for in vitro developmental toxicology assays.

High-Throughput Endocrine Disruptor Screening

Due to its >400% relative binding affinity for ERβ compared to estradiol, E,E-Dienestrol serves as a highly sensitive positive control and calibration standard for in vitro reporter assays and competitive binding models [1].

Synthesis of Analytical Toxicology Standards

E,E-Dienestrol's ability to form stable ortho-quinones without spiro-quinone interference makes it the required precursor for synthesizing depurinating DNA adduct standards used in LC-MS/MS toxicological workflows [2].

Controlled In Vivo Estrogen Receptor Modeling

Because it induces only 4.5% of the prolactin response seen with DES, E,E-Dienestrol is the preferred choice for in vivo studies requiring potent ER agonism without aggressive prolactin-driven tumor promotion [3].

Standardized Developmental Toxicity Assays

Its resistance to unpredictable toxicity spikes in the presence of cytochrome P450 enzymes makes E,E-Dienestrol a highly reproducible reference material for in vitro embryotoxicity and teratogenicity screening [4].

References

- [1] Kuiper GG, et al. 'Comparison of the ligand binding specificity and transcript tissue distribution of estrogen receptors alpha and beta.' Endocrinology. 1997;138(3):863-870.

- [2] Saeed M, et al. 'Mechanism of metabolic activation and DNA adduct formation by the human carcinogen diethylstilbestrol.' Int J Cancer. 2009;125(9):2031-2038.

- [3] Inano H, et al. 'Promotive effects of diethylstilbestrol, its metabolite (Z,Z-dienestrol) and a stereoisomer of the metabolite (E,E-dienestrol) in tumorigenesis of rat mammary glands.' Carcinogenesis. 1993;14(10):2157-2163.

- [4] Beyer BK, et al. 'Biotransformation, estrogenicity, and steroid structure as determinants of dysmorphogenic and generalized embryotoxic effects of steroidal and nonsteroidal estrogens.' Toxicol Appl Pharmacol. 1989;98(1):113-127.

Color/Form

WHITE NEEDLES FROM ETHANOL

COLORLESS OR WHITE, OR PRACTICALLY WHITE NEEDLE-LIKE CRYSTALS OR AS A WHITE, CRYSTALLINE POWDER

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Odor

Melting Point

227-228 °C

PRISMS FROM ALC; MP: 119-120 °C /DIENESTROL DIACETATE/

SUBLIMES @ 130 °C @ 1 MM HG; THE SUBLIMATE MP: 231-234 °C

MP: 179 °C; HAS NO ESTROGENIC ACTIVITY /DIENESTROL ISODIENESTROL/

UNII

GHS Hazard Statements

H350 (100%): May cause cancer [Danger Carcinogenicity];

H361 (97.44%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Therapeutic Uses

DIENESTROL, LIKE STILBESTROL, IS A NON-STEROIDAL ESTROGEN DERIVED FROM STILBENE. IT MAY BE ADMIN ORALLY OR APPLIED TOPICALLY. ITS USE ORALLY HAS NO ADVANTAGES OVER OTHER ORAL ESTROGENS, & NO ORAL PREPN ARE MARKETED. DIENESTROL IS PRIMARILY USED AS AN INTRAVAGINAL CREAM FOR ATROPHIC VAGINITIS OR PREPUBERTAL VULVOVAGINITIS.

MEDICATION (VET): SYNTHETIC ESTROGEN. THE DIACETATE FORM IS USED IN FEEDING TRIALS. PARENTERALLY, IN FUNCTIONAL STERILITY WHERE ADEQUATE ESTROGENS ARE LACKING FOR STIMULATION & MATURATION OF OVARIAN FOLLICLE IN CATTLE & OCCASIONALLY IN HORSES. ORALLY, FOR CHICKENS & TURKEYS TO IMPROVE TENDERNESS & APPEARANCE BY PROPER FAT DISTRIBUTION.

MEDICATION (VET): INCREASES FATTY LIVERS & SERUM CALCIUM, WHILE DECR BONE FRAGILITY IN CHICKENS. CAN BE USED INTRAVAGINALLY & INTRAUTERINE TO HELP RESTORE NORMAL EPITHELIAL GROWTH.

For more Therapeutic Uses (Complete) data for DIENESTROL (10 total), please visit the HSDB record page.

Pharmacology

MeSH Pharmacological Classification

ATC Code

G03 - Sex hormones and modulators of the genital system

G03C - Estrogens

G03CB - Synthetic estrogens, plain

G03CB01 - Dienestrol

G03CC - Estrogens, combinations with other drugs

G03CC02 - Dienestrol

Mechanism of Action

ESTROGENS ARE FIRST BOUND WITH VERY HIGH AFFINITY TO A CYTOPLASMIC 8 S RECEPTOR PROTEIN, WHICH THEN DISSOCIATES INTO A 4 S WITH ESTROGEN ATTACHED. ... THE ESTROGEN COMPLEX IS CONVERTED TO A 5 S SPECIES THAT IS TRANSPORTED TO THE NUCLEUS, WHERE ULTIMATE BINDING OF ESTROGEN-CONTAINING COMPLEX OCCURS. /ESTROGENS/

THE ACTIVITY OF ... SYNTHETIC ... ESTROGENS DEPENDS ON PRESENCE OF HYDROXYL GROUPS @ EXTREMITIES OF THEIR MOLECULES ... HYDROXYLS ... INVOLVED IN BINDING WITH SPECIFIC RECEPTOR PROTEINS, PRESENT IN CYTOSOL OF CELLS IN TARGET ORGANS. /ESTROGENS/

At the cellular level, estrogens increase the cellular synthesis of DNA, RNA, and various proteins in responsive tissues. Estrogens reduce the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, leading to a reduction in release of follicle-stimulating hormone and luteinizing hormone from the pituitary. /Estrogen/

KEGG Target based Classification of Drugs

Estrogen like receptors

Estrogen receptor

NR3A (ESR) [HSA:2099 2100] [KO:K08550 K08551]

Pictograms

Health Hazard

Other CAS

84-17-3

Absorption Distribution and Excretion

ESTROGENS USED IN THERAPY ARE ... READILY ABSORBED THROUGH SKIN, MUCOUS MEMBRANES, AND GI TRACT. WHEN THEY ARE APPLIED FOR LOCAL ACTION, ABSORPTION IS OFTEN SUFFICIENT TO CAUSE SYSTEMIC EFFECTS. /ESTROGENS/

IN FACTORY WORKERS GYNECOMASTIA HAS FOLLOWED HANDLING OF DIETHYLSTIBESTROL WITHOUT GLOVES. /DIETHYLSTILBESTEROL/

URINARY EXCRETION RATE OF ESTROGENS IS QUITE SIMILAR WHETHER AGENTS ARE GIVEN ORALLY OR INTRAVENOUSLY, WHICH SUGGESTS THAT ABSORPTION OF MOST ESTROGENS FROM GI TRACT IS PROMPT & QUITE COMPLETE. /ESTROGENS/

ESTROGENS ARE PRACTICALLY INSOLUBLE IN WATER. WHEN DISSOLVED IN OIL AND INJECTED, THEY ARE RAPIDLY ABSORBED & QUICKLY METABOLIZED. ... INACTIVATION OF ESTROGEN IS CARRIED OUT MAINLY IN THE LIVER. /ESTROGENS/

For more Absorption, Distribution and Excretion (Complete) data for DIENESTROL (10 total), please visit the HSDB record page.

Metabolism Metabolites

DIENESTROL YIELDS DIENESTROL-BETA-D-GLUCURONIDE IN RABBITS.

DIENESTROL IS A KNOWN METABOLITE OF DIETHYLSTILBESTROL IN PRIMATES & MICE; IT IS CONVERTED TO OMEGA-HYDROXY-DIENESTROL, WHICH IS EXCRETED IN CONJUGATED FORM ... RABBITS GIVEN ORAL DOSES OF DIENESTROL EXCRETED DIENESTROL GLUCURONIDE IN THEIR URINE ... .

RABBITS GIVEN ORAL DOSES OF DIENESTROL EXCRETED DIENESTROL GLUCURONIDE IN THEIR URINE ... .

Wikipedia

Drug Warnings

... DISADVANTAGE OF SOME SYNTHETIC ESTROGENIC CMPD IS THAT NAUSEA FOLLOWS USE OF ... MINIMUM EFFECTIVE DOSE IN SOME WOMEN, BUT ... NOT OVER 20% OF THOSE WHO USE MATERIALS CAREFULLY. IN SUCH WOMEN SYNTHETIC MATERIALS MUST BE REPLACED BY NATURAL PRODUCTS. /SYNTHETIC ESTROGEN/

Dienestrol has not been shown to be effective for any purpose during pregnancy, and use of the drug in pregnant women may cause severe harm to the fetus.

Dienestrol shares the toxic potentials of other estrogens, and the usual cautions, precautions, and contraindications associated with estrogen therapy should be observed.

For more Drug Warnings (Complete) data for DIENESTROL (18 total), please visit the HSDB record page.

Use Classification

General Manufacturing Information

... DO NOT ADMIN TO LAYING BIRDS OR BREEDING FLOCKS. AVOID CONTAMINATION WITH FEED OR WATER SUPPLY TO OTHER LIVESTOCK OR HUMANS.

Dienestrol is a synthetic nonsteroidal estrogen. The drug is structurally similar to diethylstilbestrol but differs structurally from diethylstilbestrol in the substitution of two unsaturated ethylidene groups for the two diethyl groups of diethylstilbestrol.

Analytic Laboratory Methods

GLC DETERMINATION OF DIENESTROL IN DIENESTROL CREAM.

CONFIGURATION OF DIENESTROL BY X-RAY DIFFRACTION.

MASS SPECTRA OF DIENESTROL.

Determination of dienestrol by using a HPLC operated at room temperature. The apparatus is equipped with an UV detector capable of monitoring absorption at 254 nm. The flow rate is about 2 ml/min.

Clinical Laboratory Methods

A procedure for the separation and identification of several anabolic substances from bovine urine samples is presented. Chromatographic separations of various group of anabolics in different eluting conditions were carried out in order to provide the possibility of an analytical application as extensive as possible.

A rapid and selective chromatographic method is described for the clean-up of anabolics in bovine urine using group fractionation.

The combination of supercritical fluid extraction/supercritical fluid chromatography-tandem MS was evaluated for the detection of residues of a small group of veterinary drugs in freeze-dried pig kidney.

STABLE DERIVATIVES FOR GC DETERMINATION OF DIENESTROL IN MEAT & ORGANS OF CATTLE.

Storage Conditions

Store below 40 °C (104 °F), preferably between 15 and 30 °C (59 and 86 °F), unless otherwise specified by manufacturer. Store in a collapsible tube or tight container. Protect from freezing. /Dienestrol cream USP/

Interactions

Estrogens may cause amenorrhea, interfering with effects of bromocriptine. /Estrogen/

Calcium supplements: concurrent use with estrogens may increase calcium absorption. /Estrogen/

Concurrent use with estrogens may potentiate the anti-inflammatory effects of endogenous cortisol induced by corticotropin. /Estrogen/

For more Interactions (Complete) data for DIENESTROL (9 total), please visit the HSDB record page.

Stability Shelf Life

Explore Compound Types